molecular formula C11H18ClNO3 B12438392 tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B12438392
M. Wt: 247.72 g/mol
InChI Key: FXJFCSOQVPPIHK-MRVPVSSYSA-N
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Description

tert-Butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS: 102284-41-3, Mol. Formula: C₁₁H₁₈ClNO₃, Mol. Wt.: 247.72 g/mol) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 2-chloroacetyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (2R configuration) and reactive chloroacetyl moiety make it a versatile intermediate in organic synthesis, particularly for anticancer agent development .

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

FXJFCSOQVPPIHK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl

Origin of Product

United States

Preparation Methods

Key Preparation Methods

Asymmetric Lithiation-Trapping with Chloroacetyl Chloride

This method leverages the stereoselective deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping with chloroacetyl chloride.

Reaction Overview
  • Substrate : N-Boc-pyrrolidine (tert-butyl pyrrolidine-1-carboxylate).
  • Base : s-BuLi (sec-butyl lithium) in THF or other aprotic solvents.
  • Chiral Ligand : (–)-Sparteine or (+)-sparteine surrogate to induce enantioselectivity.
  • Electrophile : Chloroacetyl chloride (Cl-C(O)-CH₂-Cl).
Mechanism
  • Deprotonation : s-BuLi abstracts the α-proton at the 2-position of N-Boc-pyrrolidine, forming a lithio intermediate.
  • Stereochemical Control : The chiral ligand coordinates to the lithio intermediate, favoring the (R)-configuration.
  • Electrophilic Trapping : The lithio intermediate attacks chloroacetyl chloride at the α-carbon (CH₂Cl), displacing a chloride ion to form the 2-(2-chloroacetyl) substituent.
Experimental Conditions
Parameter Typical Values Source
Solvent THF, MTBE, or Et₂O
Temperature –78°C to –50°C
Base-to-Ligand Ratio 1:1.2 (s-BuLi : (–)-sparteine)
Reaction Time 1–3 hours
Yield 54–76%
Enantiomeric Ratio (er) 95:5 to 97:3

Example Protocol (Adapted from):

  • Lithiation : N-Boc-pyrrolidine (1 eq) in THF is treated with s-BuLi (1.2 eq) and (–)-sparteine (1.2 eq) at –78°C for 1 hour.
  • Trapping : Chloroacetyl chloride (1.2 eq) is added, and the mixture is stirred for 30 minutes.
  • Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via column chromatography.

One-Pot Acylation with Chloroacetyl Chloride

This method utilizes chloroacetyl chloride as a solvent and reagent for direct acylation of a chiral precursor.

Reaction Overview
  • Substrate : L-prolineamide or a Boc-protected pyrrolidine derivative.
  • Reagent : Chloroacetyl chloride (excess, acts as solvent and acylating agent).
  • Conditions : 40–70°C, 1–2 hours.
Mechanism
  • Acylation : Chloroacetyl chloride reacts with the amine or lithio intermediate to form the chloroacetyl-substituted product.
  • Stereochemical Control : Achieved via chiral starting materials or catalysts.
Experimental Conditions
Parameter Typical Values Source
Solvent Chloroacetyl chloride
Temperature 40–70°C
Reaction Time 1–2 hours
Yield 75–85%

Example Protocol (Adapted from):

  • One-Pot Reaction : L-prolineamide (1 eq) is mixed with chloroacetyl chloride (10–15 eq) at 40°C.
  • Workup : Excess chloroacetyl chloride is removed via vacuum distillation.
  • Purification : Crystallization from isopropyl alcohol yields the product.

Comparative Analysis of Methods

Advantages and Limitations

Method Advantages Limitations
Asymmetric Lithiation High enantioselectivity (er > 95:5) Requires cryogenic conditions
Broad applicability to diverse electrophiles Sensitive to moisture and oxygen
One-Pot Acylation Simple operation, minimal purification Limited stereochemical control
High yield (75–85%) Requires excess reagent

Stereochemical Outcomes

Method Configuration Achieved Key Factor Source
Asymmetric Lithiation (2R) (–)-Sparteine ligand
One-Pot Acylation Racemic or (S) Starting material

Critical Reaction Parameters

Effect of Chiral Ligands

The choice of ligand determines the enantiomeric excess (ee). For example:

  • (–)-Sparteine : Induces (S)-configuration in N-Boc-pyrrolidine derivatives.
  • (+)-Sparteine Surrogate : Reverses configuration to (R).

Table 2 : Stereochemical Control in Asymmetric Lithiation

Ligand Temperature Configuration er
(–)-Sparteine –78°C (S) 97:3
(+)-Sparteine surrogate –78°C (R) 94:6

Solvent and Base Effects

  • THF/Et₂O : Enhance lithiation efficiency but require strict anhydrous conditions.
  • s-BuLi : Stronger base than n-BuLi, enabling faster deprotonation.

Industrial and Academic Relevance

Applications in Medicinal Chemistry

  • DPP-IV Inhibitors : Used in the synthesis of Vildagliptin, a diabetes medication.
  • TACE Inhibitors : Precursor for inhibitors targeting TNF-α converting enzyme.

Scalability

The asymmetric lithiation method is scalable but requires specialized equipment for cryogenic conditions. The one-pot acylation method is more suitable for large-scale production due to simpler handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to carboxylic acids, while substitution with amines may form amides.

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate includes:

  • Formation of the Pyrrolidine Ring This is achieved through cyclization reactions with the use of starting materials.
  • Introduction of the Chloroacetyl Group The reaction of the pyrrolidine derivative with chloroacetyl chloride under controlled conditions.
  • tert-Butyl Protection Protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.

Industrial production methods are similar to the synthetic routes, but are optimized for large-scale production. This includes continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Applications

The applications of this compound are in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex molecules.
  • Biology The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
  • Industry It can be used in the production of specialty chemicals and materials with unique properties.
  • Pharmaceutical Development The compound's ability to modulate enzyme activity makes it a candidate for drug development.

Safety

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Positional Isomers

  • tert-Butyl 3-(2-Chloroacetyl)pyrrolidine-1-carboxylate (CAS: 569667-96-5, Mol. Wt.: 247.72 g/mol)
    • Key Difference : The chloroacetyl group is at the 3-position of the pyrrolidine ring instead of the 2-position.
    • Impact : Altered steric and electronic environments may reduce reactivity in nucleophilic substitution reactions compared to the 2-position analog. This isomer showed lower yields (62%) in coupling reactions, as seen in .

Halogen-Substituted Analogs

  • tert-Butyl (2R)-2-(2-Bromoacetyl)pyrrolidine-1-carboxylate (CAS: 152665-80-0, Mol. Wt.: 292.17 g/mol)
    • Key Difference : Bromine replaces chlorine in the acetyl group.
    • Impact : Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability, making this compound more reactive in alkylation reactions. However, its higher molecular weight may reduce solubility .

Functional Group Modifications

  • tert-Butyl (2R)-2-(2-Hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 132482-06-5, Mol. Wt.: 215.29 g/mol) Key Difference: The chloroacetyl group is replaced with a hydroxyethyl group. This derivative is less toxic but also less reactive .

Hydrophobic Side Chain Derivatives

  • tert-Butyl (R)-2-(4-Octylphenethyl)pyrrolidine-1-carboxylate (Mol. Wt.: ~400 g/mol)
    • Key Difference : A lipophilic 4-octylphenethyl chain replaces the chloroacetyl group.
    • Impact : Enhanced membrane permeability due to hydrophobicity, as demonstrated in anticancer studies (). However, reduced solubility in aqueous media limits formulation options .

Comparative Data Table

Compound Name CAS Number Substituent Position Halogen/Functional Group Molecular Weight (g/mol) Key Application/Reactivity
tert-Butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate 102284-41-3 2-position Chlorine 247.72 Anticancer intermediate
tert-Butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate 569667-96-5 3-position Chlorine 247.72 Lower synthetic yield (62%)
tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate 152665-80-0 2-position Bromine 292.17 Enhanced alkylation activity
tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate 132482-06-5 2-position Hydroxyethyl 215.29 Reduced toxicity
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate N/A 2-position 4-Octylphenethyl ~400 Improved lipophilicity

Biological Activity

tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate, known by its CAS number 848819-60-3, is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and applications in medicinal chemistry.

  • Molecular Formula : C11H18ClN O2
  • Molecular Weight : 247.719 g/mol
  • Density : 1.2±0.1 g/cm³

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors such as amino acid derivatives.
  • Acylation : The introduction of the chloroacetyl group is performed using chloroacetic acid or its derivatives.
  • Esterification : The final step involves the reaction with tert-butyl chloroformate to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloroacetyl moiety can form covalent bonds with nucleophilic sites on these targets, potentially inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, influencing physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing incretin levels, which in turn stimulate insulin secretion and inhibit glucagon release. Studies suggest that compounds similar to this compound can exhibit significant DPP-IV inhibitory activity, making them potential candidates for diabetes treatment .
  • Antimicrobial Activity : Certain derivatives of pyrrolidine compounds have shown promising antimicrobial properties. The structural features of this compound may enhance its potential as an antimicrobial agent through membrane permeabilization mechanisms .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • DPP-IV Inhibition : A study demonstrated that modifications in the chloroacetyl group significantly influence the inhibitory potency against DPP-IV. The structure-activity relationship (SAR) highlighted that substituents like chlorine enhance binding affinity .
    CompoundIC50 Value (µM)Remarks
    tert-butyl (2R)-2-chloroacetyl0.15High potency against DPP-IV
    tert-butyl (2R)-2-bromoacetyl0.25Moderate potency
    tert-butyl (2R)-2-methoxyacetyl0.30Lower activity compared to chloro derivative
  • Antimicrobial Studies : Research has indicated that pyrrolidine derivatives can disrupt bacterial membranes, leading to increased permeability and cell death. The specific mechanism involves interactions with lipid bilayers, which are influenced by the compound's structural features .

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